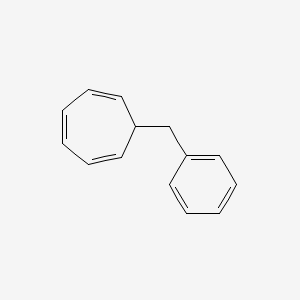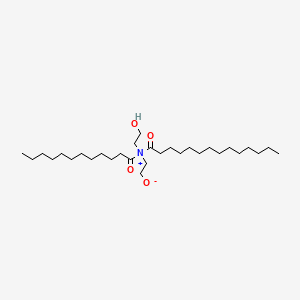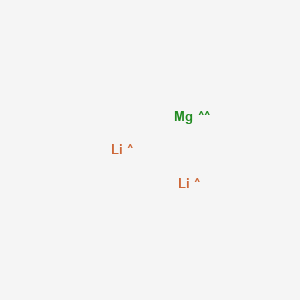
CID 71444921
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CID 71444921 is a chemical compound with a unique structure and properties that have garnered significant interest in various fields of scientific research
Méthodes De Préparation
The preparation of CID 71444921 involves several synthetic routes and reaction conditions. The industrial production methods for this compound typically include the following steps:
Synthesis of Precursors: The initial step involves the synthesis of necessary precursors using standard organic synthesis techniques.
Reaction Conditions: The precursors are then subjected to specific reaction conditions, such as temperature, pressure, and the presence of catalysts, to form the desired compound.
Purification: The final product is purified using techniques like crystallization, distillation, or chromatography to ensure high purity and yield.
Analyse Des Réactions Chimiques
CID 71444921 undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like chromic acid or potassium permanganate, leading to the formation of oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Chromic acid, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
CID 71444921 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions to create complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and disease treatment.
Industry: this compound is utilized in the production of materials and chemicals with specific properties, making it valuable in industrial processes.
Mécanisme D'action
The mechanism of action of CID 71444921 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, such as enzymes or receptors, and modulating their activity. This interaction can lead to changes in cellular processes and pathways, resulting in the desired biological or chemical effects.
Propriétés
Numéro CAS |
55957-40-9 |
|---|---|
Formule moléculaire |
Li2Mg |
Poids moléculaire |
38.2 g/mol |
InChI |
InChI=1S/2Li.Mg |
Clé InChI |
WWKWZYPOPJIVGF-UHFFFAOYSA-N |
SMILES canonique |
[Li].[Li].[Mg] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


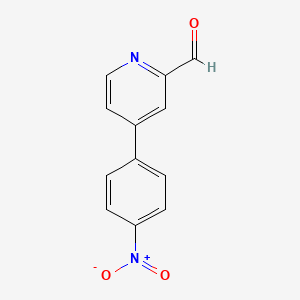
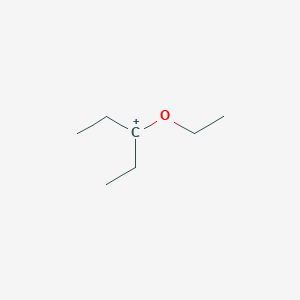
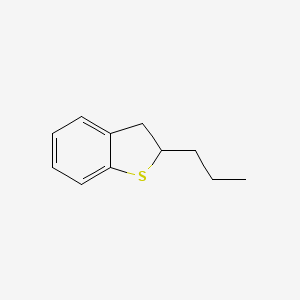
![5,5-Diethynyl-5H-dibenzo[b,d]silole](/img/structure/B14637419.png)


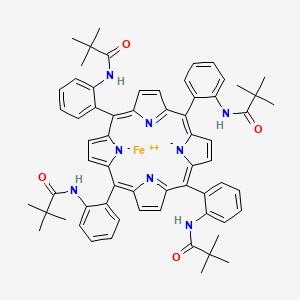
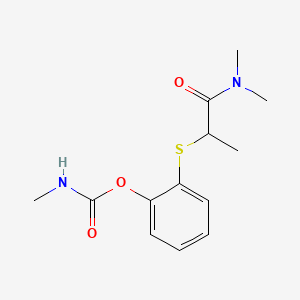
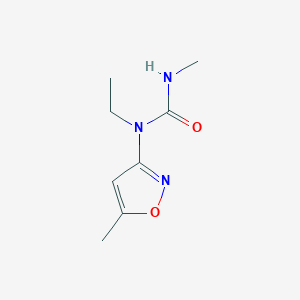
![5-[5-(4-Chlorophenyl)furan-2-yl]-1,2,4-triazin-3(2H)-one](/img/structure/B14637434.png)
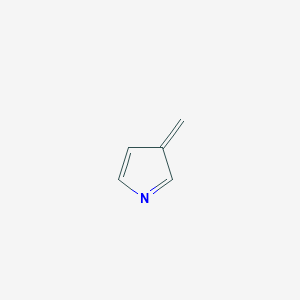
![1,1-Dichloro-1,1a,6,6a-tetrahydrocyclopropa[a]indene](/img/structure/B14637439.png)
